1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a hydroxypiperidine carboxylic acid. The presence of the Fmoc group makes it particularly useful in peptide synthesis and other organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid typically involves the protection of the hydroxypiperidine with the Fmoc group. One common method involves the reaction of 4-hydroxypiperidine-2-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group produces an alcohol .
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during peptide chain elongation. It is selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid: A stereoisomer of the compound with different spatial arrangement of atoms.
Uniqueness
The uniqueness of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid lies in its specific combination of the Fmoc protecting group with the hydroxypiperidine carboxylic acid structure. This combination provides unique reactivity and selectivity in organic synthesis, making it a valuable tool in peptide chemistry and other applications .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGSLUBWMLBOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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